Chemical structure and properties of 1,4-diphenyl-1-butene
Chemical structure and properties of 1,4-diphenyl-1-butene
An In-depth Technical Guide to 1,4-Diphenyl-1-butene: Structure, Properties, and Applications
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of versatile chemical intermediates is paramount to innovation. 1,4-Diphenyl-1-butene, a member of the aromatic hydrocarbon family, represents a significant building block in organic synthesis. This guide provides a detailed exploration of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights into its utility.
Molecular Structure and Stereoisomerism
1,4-Diphenyl-1-butene is an unsaturated hydrocarbon featuring a four-carbon butene chain with phenyl substituents at the first and fourth positions. The presence of a carbon-carbon double bond between C1 and C2 gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,4-diphenyl-1-butene and (Z)-1,4-diphenyl-1-butene.
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Chemical Formula: C₁₆H₁₆
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Molecular Weight: 208.30 g/mol [1]
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IUPAC Name: [(E)-4-phenylbut-1-enyl]benzene (for the trans isomer)
The stereochemistry of the double bond significantly influences the molecule's physical properties and its spatial arrangement, which is a critical consideration in drug design and materials science where precise molecular geometry is essential for biological activity or polymer structure.
Physicochemical Properties
The physical and chemical properties of 1,4-diphenyl-1-butene dictate its handling, reactivity, and suitability for various applications. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ | NIST WebBook[2] |
| Molecular Weight | 208.30 g/mol | PubChem[1] |
| Physical State | Liquid | Gelest, Inc. (for 4-phenyl-1-butene)[3] |
| Boiling Point | ~327.85 °C (Predicted) | Cheméo[4] |
| Melting Point | ~44.69 °C (Predicted) | Cheméo[4] |
| LogP (Octanol/Water) | 4.33 (Predicted) | Cheméo[4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether. | General chemical principles |
Note: Some properties are predicted based on computational models (Joback method) as experimental data for this specific isomer is limited.
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the definitive tool for confirming the identity and purity of a synthesized compound.[5] The key spectral features for 1,4-diphenyl-1-butene are outlined below.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups within a molecule.[6][7] For 1,4-diphenyl-1-butene, the IR spectrum is characterized by the following absorption bands:
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~3020-3080 cm⁻¹: C-H stretching vibrations of the aromatic rings and the vinylic hydrogens on the double bond.
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~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic -CH₂- groups in the butane chain.
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~1600 cm⁻¹ & ~1450-1495 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1650 cm⁻¹: C=C stretching vibration of the alkene double bond. This peak is of medium intensity.
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~965 cm⁻¹: A characteristic C-H out-of-plane bending (wag) for a trans (E)-disubstituted alkene, providing strong evidence for this isomer.
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~690-770 cm⁻¹: Strong C-H out-of-plane bending absorptions indicating monosubstituted benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectrum: The proton NMR spectrum reveals distinct signals for each type of hydrogen atom in a unique chemical environment.[8]
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~7.1-7.4 ppm: A complex multiplet region corresponding to the 10 protons of the two phenyl groups.
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~6.0-6.5 ppm: Two signals in the vinylic region corresponding to the two protons on the double bond (-CH=CH-). For the (E)-isomer, these protons would appear as a pair of doublets with a large coupling constant (J ≈ 15 Hz), a hallmark of trans-alkenes.
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~2.7-2.9 ppm: A triplet corresponding to the two protons on the carbon adjacent to the phenyl group (-CH₂-Ph).
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~2.4-2.6 ppm: A quartet (or multiplet) for the two protons on the carbon adjacent to the double bond (=CH-CH₂-).
¹³C NMR Spectrum: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.
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~125-142 ppm: Multiple signals corresponding to the aromatic carbons of the two phenyl rings.
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~128-133 ppm: Signals for the two vinylic carbons of the double bond.
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~35-40 ppm: Signals for the two aliphatic carbons (-CH₂-CH₂-) of the butane chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A prominent peak would be observed at an m/z ratio of approximately 208, corresponding to the molecular weight of the compound.
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Key Fragments: Common fragmentation patterns would involve the loss of benzyl (C₇H₇⁺, m/z = 91) or tropylium ion, which is a very stable fragment, and cleavage along the aliphatic chain.
Synthesis and Reactivity
Synthetic Pathways
The construction of the 1,4-diphenyl-1-butene scaffold can be achieved through several established organic synthesis methodologies. A prevalent and reliable method is the Wittig reaction , which is renowned for its efficacy in forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[9]
Conceptual Workflow: Wittig Reaction
The synthesis involves the reaction of a stabilized phosphonium ylide, derived from 3-phenylpropyltriphenylphosphonium bromide, with benzaldehyde. The choice of a stabilized ylide typically favors the formation of the (E)-isomer, which is thermodynamically more stable.
Caption: Conceptual workflow for the synthesis of 1,4-diphenyl-1-butene via the Wittig reaction.
Experimental Protocol: General Wittig Procedure
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Ylide Generation: To a stirred solution of 3-phenylpropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), a strong base such as n-butyllithium (n-BuLi) is added dropwise at 0 °C. The formation of the deep red ylide indicates successful deprotonation.
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Reaction with Aldehyde: A solution of benzaldehyde in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Isolation: The crude product is purified by column chromatography on silica gel to yield pure 1,4-diphenyl-1-butene.
Causality in Protocol Design: The use of an anhydrous aprotic solvent like THF is critical as both the strong base and the ylide are reactive towards protic solvents. Conducting the reaction at low temperatures helps to control the exothermic nature of the additions and can improve stereoselectivity.
Chemical Reactivity
The reactivity of 1,4-diphenyl-1-butene is dominated by its carbon-carbon double bond and the two phenyl rings.
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Electrophilic Addition: The double bond is susceptible to attack by electrophiles, leading to addition reactions (e.g., hydrohalogenation, hydration).
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Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to yield 1,4-diphenylbutane.
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Oxidation: The alkene can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate oxidation).
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Polymerization: As a monomer, it can undergo polymerization reactions to form poly(4-phenyl-1-butene).
Applications in Research and Drug Development
While not a therapeutic agent itself, 1,4-diphenyl-1-butene and its derivatives are valuable scaffolds in medicinal chemistry and materials science.
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Chemical Intermediate: Its primary role is as a versatile intermediate. For instance, the related compound 1,4-diphenyl-1,4-butanedione is a key precursor for synthesizing 2,5-diphenylpyrrole scaffolds, which can be further modified for biological screening.[10] This highlights the utility of the C4-diphenyl framework in building more complex, potentially bioactive molecules.
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Fragment-Based Drug Discovery (FBDD): The diphenyl moiety is a common fragment in many known drugs. Molecules like 1,4-diphenyl-1-butene can serve as starting points for fragment elaboration, where chemists systematically add functional groups to a core fragment to enhance binding affinity and potency against a biological target.[11]
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Materials Science: It can be used as a monomer to synthesize polymers like poly(4-phenyl-1-butene). Such polymers can have unique thermal and mechanical properties due to the bulky phenyl side groups.
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Functionalized Derivatives: The molecule has been used as a reactant in light-driven multicomponent reactions to create more complex functionalized products, demonstrating its utility in modern synthetic methodologies.[12]
Safety and Handling
As with any chemical reagent, proper handling of 1,4-diphenyl-1-butene is essential. Based on data for structurally similar compounds, the following precautions should be observed.
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GHS Hazard Classification: While specific data for 1,4-diphenyl-1-butene is sparse, related compounds like trans,trans-1,4-diphenyl-1,3-butadiene are classified as causing skin and eye irritation, and may cause respiratory irritation.[13][14]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,4-Diphenyl-1-butene is a valuable and versatile organic compound. Its well-defined structure, characterized by a reactive double bond and two phenyl rings, makes it an important intermediate in the synthesis of more complex molecules and polymers. A thorough understanding of its spectroscopic properties is key to its successful synthesis and application. For researchers in organic synthesis, medicinal chemistry, and materials science, 1,4-diphenyl-1-butene offers a foundational scaffold for building novel compounds with potential applications in drug discovery and advanced materials.
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